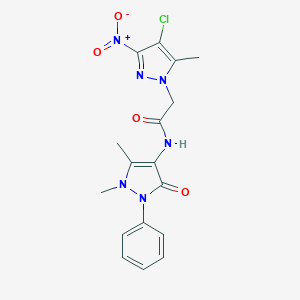![molecular formula C19H17BrFN7O2 B447105 4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B447105.png)
4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound that features a triazine core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves multi-step organic reactions. One common method involves the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 4-fluoroaniline in the presence of a base to form the Schiff base intermediate. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-N-[(E)-(3-fluorophenyl)methylideneamino]benzenesulfonamide
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazine core, coupled with the bromobenzodioxole and fluorophenyl substituents, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H17BrFN7O2 |
|---|---|
Poids moléculaire |
474.3g/mol |
Nom IUPAC |
4-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C19H17BrFN7O2/c1-28(2)19-25-17(23-13-5-3-12(21)4-6-13)24-18(26-19)27-22-9-11-7-15-16(8-14(11)20)30-10-29-15/h3-9H,10H2,1-2H3,(H2,23,24,25,26,27)/b22-9+ |
Clé InChI |
SWHZLKUWYYMJQJ-LSFURLLWSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC3=C(C=C2Br)OCO3)NC4=CC=C(C=C4)F |
SMILES isomérique |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC3=C(C=C2Br)OCO3)NC4=CC=C(C=C4)F |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC3=C(C=C2Br)OCO3)NC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-chloro-2-methylphenyl)-4-{3-nitro-5-[(4-methylphenyl)sulfanyl]phenoxy}benzamide](/img/structure/B447033.png)

![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B447035.png)

![Ethyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B447038.png)

![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B447040.png)
![Butyl 6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B447042.png)
![3-(Butylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447043.png)
![Butyl 6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B447045.png)
![3-(Butylsulfanyl)-6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447046.png)
